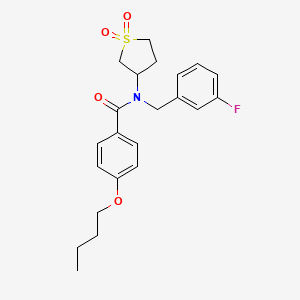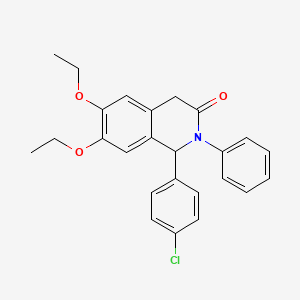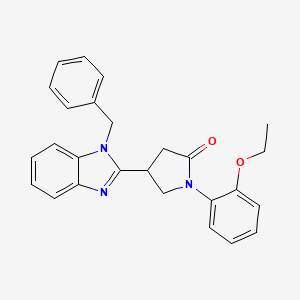
2-(3,4-dimethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-ジメトキシフェニル)-1-(プロプ-2-イン-1-イル)-1H-ベンゾイミダゾールは、ベンゾイミダゾールファミリーに属する合成有機化合物です。ベンゾイミダゾールは、その多様な生物活性で知られており、創薬において薬剤化学でよく使用されます。この化合物は、3,4-ジメトキシフェニル基とプロプ-2-イン-1-イル置換基を持つベンゾイミダゾールコアを特徴としており、これはその独特の化学的および生物学的特性に貢献する可能性があります。
2. 製法
合成経路と反応条件
2-(3,4-ジメトキシフェニル)-1-(プロプ-2-イン-1-イル)-1H-ベンゾイミダゾールの合成は、通常、以下の手順を伴います。
ベンゾイミダゾールコアの形成: これは、o-フェニレンジアミンを適切なカルボン酸またはその誘導体と酸性条件下で縮合させることで実現できます。
3,4-ジメトキシフェニル基の導入: この手順には、フリーデル・クラフツアルキル化またはアシル化反応が含まれる場合があります。
プロプ-2-イン-1-イル基の付加: これは、薗頭カップリング反応によって行うことができます。この反応では、ベンゾイミダゾール誘導体をパラジウム触媒と銅助触媒の存在下でプロパルギルハライドと反応させます。
工業生産方法
この化合物の工業生産は、おそらく類似の合成経路に従うでしょうが、収率、純度、費用対効果の最適化を伴い、より大規模に行われます。これには、連続フロー反応器、自動合成、高度な精製技術が含まれる場合があります。
3. 化学反応解析
反応の種類
2-(3,4-ジメトキシフェニル)-1-(プロプ-2-イン-1-イル)-1H-ベンゾイミダゾールは、以下のものを含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、ベンゾイミダゾールコアまたはプロプ-2-イン-1-イル基で酸化される可能性があります。
還元: 還元反応は、ベンゾイミダゾール環またはアルキン基を標的にすることができます。
置換: 求電子置換反応または求核置換反応は、芳香族環またはベンゾイミダゾール窒素で起こる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム、三酸化クロム、過酸化水素などがあります。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム、または触媒的ハイドロジェネーションなどの還元剤を使用できます。
置換: ハロゲン、ハロアルカン、求核剤(例:アミン、チオール)などの試薬がよく使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はベンゾイミダゾールN-オキシドを生成する可能性があり、還元は飽和誘導体を生成する可能性があります。
4. 科学研究への応用
化学: より複雑な分子のビルディングブロックとして、および配位化学におけるリガンドとして。
生物学: 生体高分子との相互作用と、生化学プローブとしての可能性を調査すること。
医学: 抗菌、抗ウイルス、または抗がん活性などの薬理学的特性を調査すること。
工業: 有機半導体または染料の開発など、材料科学における潜在的な用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the 3,4-dimethoxyphenyl group: This step may involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the prop-2-yn-1-yl group: This can be done through a Sonogashira coupling reaction, where the benzimidazole derivative is reacted with a propargyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(3,4-dimethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at the benzimidazole core or the prop-2-yn-1-yl group.
Reduction: Reduction reactions could target the benzimidazole ring or the alkyne group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction could produce saturated derivatives.
科学的研究の応用
Chemistry: As a building block for more complex molecules and as a ligand in coordination chemistry.
Biology: Studying its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigating its pharmacological properties, such as antimicrobial, antiviral, or anticancer activities.
Industry: Potential use in materials science, such as in the development of organic semiconductors or dyes.
作用機序
2-(3,4-ジメトキシフェニル)-1-(プロプ-2-イン-1-イル)-1H-ベンゾイミダゾールの作用機序は、その特定の生物学的標的に依存します。一般的に、ベンゾイミダゾール誘導体は、様々な酵素、受容体、または核酸と相互作用し、その活性を阻害または調節することができます。3,4-ジメトキシフェニル基とプロプ-2-イン-1-イル基は、特定の標的に対する結合親和性または選択性を高める可能性があります。
6. 類似の化合物との比較
類似の化合物
2-フェニル-1H-ベンゾイミダゾール: メトキシ基とアルキン基がなく、生物活性が異なる場合があります。
2-(3,4-ジメトキシフェニル)-1H-ベンゾイミダゾール: 類似していますが、プロプ-2-イン-1-イル基がなく、反応性と相互作用に影響を与える可能性があります。
1-(プロプ-2-イン-1-イル)-1H-ベンゾイミダゾール: 3,4-ジメトキシフェニル基がなく、化学的および生物学的特性が異なる場合があります。
独自性
2-(3,4-ジメトキシフェニル)-1-(プロプ-2-イン-1-イル)-1H-ベンゾイミダゾールは、3,4-ジメトキシフェニル基とプロプ-2-イン-1-イル基の両方が存在することにより、他のベンゾイミダゾール誘導体とは異なります。これらの置換基は、化合物の電子特性、立体的な相互作用、および全体的な反応性に影響を与える可能性があり、独自の生物活性と用途につながる可能性があります。
類似化合物との比較
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the methoxy and alkyne substituents, which may result in different biological activities.
2-(3,4-dimethoxyphenyl)-1H-benzimidazole: Similar but without the prop-2-yn-1-yl group, potentially affecting its reactivity and interactions.
1-(prop-2-yn-1-yl)-1H-benzimidazole: Lacks the 3,4-dimethoxyphenyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl and prop-2-yn-1-yl groups in 2-(3,4-dimethoxyphenyl)-1-(prop-2-yn-1-yl)-1H-benzimidazole makes it unique compared to other benzimidazole derivatives. These substituents can influence the compound’s electronic properties, steric interactions, and overall reactivity, potentially leading to distinct biological activities and applications.
特性
分子式 |
C18H16N2O2 |
|---|---|
分子量 |
292.3 g/mol |
IUPAC名 |
2-(3,4-dimethoxyphenyl)-1-prop-2-ynylbenzimidazole |
InChI |
InChI=1S/C18H16N2O2/c1-4-11-20-15-8-6-5-7-14(15)19-18(20)13-9-10-16(21-2)17(12-13)22-3/h1,5-10,12H,11H2,2-3H3 |
InChIキー |
NWJJJUIIFHOAGF-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2CC#C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-chlorophenyl)ethyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B11415581.png)
![7-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11415593.png)
![3-(2,2-dichloroethenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-N-[(3-methylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B11415604.png)
![methyl (2Z)-2-{[3-(4-methoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate](/img/structure/B11415606.png)
![N-{6-Methyl-1-propyl-1H-pyrazolo[3,4-B]quinolin-3-YL}benzenesulfonamide](/img/structure/B11415608.png)
methanone](/img/structure/B11415610.png)
![1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11415611.png)
![N-(3-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)-2,2-dimethylpropanamide](/img/structure/B11415612.png)



![Diethyl {5-[(4-methoxybenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11415638.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11415649.png)
![N-[(2-chlorophenyl)methyl]-2-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B11415654.png)
